molecular formula C16H13ClFNO3 B6410424 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid CAS No. 1261914-60-6

2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid

Cat. No.: B6410424
CAS No.: 1261914-60-6
M. Wt: 321.73 g/mol
InChI Key: UQAKPOQLOHTSCI-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid is an organic compound with a complex structure, featuring chloro, ethylcarbamoyl, and fluorophenyl groups attached to a benzoic acid core

Properties

IUPAC Name

2-chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-2-19-15(20)11-5-3-10(8-14(11)18)9-4-6-13(17)12(7-9)16(21)22/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAKPOQLOHTSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691923
Record name 4-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-60-6
Record name 4-Chloro-4'-(ethylcarbamoyl)-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes:

    Nucleophilic Aromatic Substitution:

    Amidation: The formation of the ethylcarbamoyl group through amidation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.

    Reduction: Reduction reactions can modify the ethylcarbamoyl group.

    Substitution: The chloro and fluoro groups can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups may enhance binding affinity, while the ethylcarbamoyl group can influence the compound’s solubility and bioavailability. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

  • 2-Chloro-5-[4-(methylcarbamoyl)-3-fluorophenyl]benzoic acid
  • 2-Chloro-5-[4-(ethylcarbamoyl)-3-chlorophenyl]benzoic acid
  • 2-Chloro-5-[4-(ethylcarbamoyl)-3-bromophenyl]benzoic acid

Uniqueness: 2-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]benzoic acid is unique due to the specific combination of chloro, ethylcarbamoyl, and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

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